molecular formula C7H7N3 B1297169 2-Methyl-3H-imidazo[4,5-c]pyridine CAS No. 63604-59-1

2-Methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B1297169
CAS No.: 63604-59-1
M. Wt: 133.15 g/mol
InChI Key: JWQVOMJORQXNME-UHFFFAOYSA-N
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Description

2-Methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C7H7N3. It is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features an imidazole ring fused with a pyridine ring, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3H-imidazo[4,5-c]pyridine typically involves condensation reactions. One common method is the condensation of pyridine-2,3-diamine with carboxylic acids or their derivatives under dehydrating conditions. Another approach involves the condensation of pyridine-3,4-diamine with aldehydes under oxidative conditions .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. These methods may include the use of metal catalysts and optimized reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazopyridine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-Methyl-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting central nervous system disorders, cancer, and infectious diseases.

    Industry: This compound is utilized in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3H-imidazo[4,5-c]pyridine involves its interaction with various molecular targets. It can act as a modulator of GABA A receptors, influencing neurotransmission in the central nervous system. Additionally, it may inhibit enzymes such as aromatase and proton pumps, contributing to its therapeutic effects. The compound’s ability to interact with multiple pathways makes it a versatile tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[4,5-b]pyridine
  • Imidazo[1,5-a]pyridine
  • Imidazo[1,2-a]pyridine

Comparison

2-Methyl-3H-imidazo[4,5-c]pyridine is unique due to its specific fusion of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. Compared to other imidazopyridines, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable scaffold for developing novel therapeutics .

Properties

IUPAC Name

2-methyl-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-9-6-2-3-8-4-7(6)10-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQVOMJORQXNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212986
Record name 2-Methyl-3H-imidazo(4,5-c)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63604-59-1
Record name 2-Methyl-3H-imidazo(4,5-c)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063604591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methyl-3-deazapurine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=648928
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-3H-imidazo(4,5-c)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-3H-IMIDAZO(4,5-C)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E8L74RWT2
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Q & A

Q1: What makes 2-methylimidazo[4,5-c]pyridine a promising scaffold for developing PAF antagonists?

A1: Research suggests that incorporating 2-methylimidazo[4,5-c]pyridine as a core structure can lead to potent PAF antagonists. Specifically, attaching this group to a piperidine ring, further substituted with various acyl groups, resulted in compounds exhibiting high in vitro and in vivo activity against PAF-induced effects. [] This suggests that the 2-methylimidazo[4,5-c]pyridine moiety interacts favorably with the target responsible for PAF activity.

Q2: How does the structure of the acyl substituent on the piperidine ring affect the PAF antagonist activity of 2-methylimidazo[4,5-c]pyridine derivatives?

A2: Studies have shown that the acyl substituent significantly influences the potency of these compounds. For instance, the 3,3-diphenylpropanoyl derivative, UR-12670, demonstrated remarkable potency in both in vitro and in vivo assays, highlighting the importance of the diarylpropanoyl group for activity. [] Further modifications, such as introducing a 3-hydroxy group or incorporating urea, carbamate, and amino acid derivatives, were also explored to understand structure-activity relationships. []

Q3: Can the 2-methylimidazo[4,5-c]pyridine scaffold be further modified to enhance its properties as a PAF antagonist?

A3: Yes, researchers successfully introduced an amino group to the aromatic ring of 2-methylimidazo[4,5-c]pyridine-based PAF antagonists without significantly compromising their activity. [] This modification paved the way for the development of prodrugs like UR-12746, designed to deliver 5-aminosalicylic acid (5-ASA) specifically to the colon for treating ulcerative colitis. [] This example demonstrates the potential for further structural optimization of this scaffold to enhance its properties, including targeted drug delivery.

Q4: Are there other potential applications for 2-methylimidazo[4,5-c]pyridine derivatives beyond PAF antagonism?

A4: While the provided research focuses on its role in PAF antagonists, the modification capabilities of 2-methylimidazo[4,5-c]pyridine suggest a broader potential. Exploring its use in developing compounds with different biological activities, such as antimycobacterial agents, would be an interesting avenue for future research. []

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